3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene
Description
Properties
Molecular Formula |
C9H10Br2S |
|---|---|
Molecular Weight |
310.05 g/mol |
IUPAC Name |
3-bromo-2-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10Br2S/c10-6-9(2-3-9)5-8-7(11)1-4-12-8/h1,4H,2-3,5-6H2 |
InChI Key |
VSYRECFZBFVVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CS2)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach begins with the synthesis of 3-bromothiophene from 2-bromothiophene via catalytic isomerization, followed by functionalization to introduce the bromomethylcyclopropyl moiety.
Key Steps:
- Starting Material: 2-bromothiophene
- Catalytic Isomerization:
Using acidic zeolite molecular sieves such as ZSM-5 as catalysts in a solvent like dichlorobenzene at approximately 200°C to convert 2-bromothiophene to 3-bromothiophene with high selectivity. - Purification:
The mixture of isomers is subjected to fractional distillation or rectification to isolate high-purity 3-bromothiophene (purity >99%).
Relevance to Compound Synthesis:
While this method directly produces 3-bromothiophene, subsequent steps involve functionalization with the bromomethylcyclopropyl group, typically via nucleophilic substitution or coupling reactions.
Functionalization with Bromomethylcyclopropyl Group
Method Overview:
The key step involves attaching the bromomethylcyclopropyl moiety to the thiophene ring, often through nucleophilic substitution or radical addition.
Approach:
- Preparation of Bromomethylcyclopropane:
This intermediate can be synthesized via bromination of cyclopropane derivatives, employing reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators, or through bromination of cyclopropyl methanol derivatives using triphenylphosphite as a reagent, as detailed in patent WO2015101452A1. - Coupling to Thiophene:
The bromomethylcyclopropane reacts with the thiophene derivative under conditions favoring nucleophilic substitution, often facilitated by a base or a catalyst such as palladium.
Key Conditions:
- Use of polar aprotic solvents like dimethylformamide (DMF) or sulfolane to enhance nucleophilicity.
- Reaction temperatures typically maintained below 0°C to 70°C to control reactivity and prevent ring degradation.
- Excess of base (e.g., potassium hydroxide ) may be used to facilitate substitution.
Preparation of Bromomethylcyclopropane via Bromination of Cyclopropyl Derivatives
Method Details:
- Starting Material: Cyclopropylmethanol or cyclopropane derivatives.
- Reagents:
Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of radical initiators or catalysts. - Reaction Conditions:
- Temperature: Typically below 0°C to control radical formation.
- Solvent: Polar aprotic solvents like dimethylformamide or dimethylsulfoxide .
- Catalyst: Sometimes triphenylphosphite or phosphite esters are used to promote selective bromination.
Outcome:
- Synthesis of bromomethylcyclopropane with high selectivity, suitable for subsequent coupling with the thiophene core.
Purification and Characterization
Purification Techniques:
- Distillation:
Fractional distillation under reduced pressure to isolate pure intermediates. - Washing:
Using buffered solutions (e.g., pH 8 sodium or potassium carbonate) to remove residual acids or impurities. - Drying:
Employing desiccants such as calcium chloride or magnesium chloride .
Quality Control:
- Purity assessments via gas chromatography (GC) or high-performance liquid chromatography (HPLC) , aiming for >99% purity of the final compound.
Summary Data Table
Notes & Considerations
- The entire synthesis demands precise temperature control, especially during bromination, to prevent ring opening or degradation.
- The choice of solvent and catalysts significantly influences yield and purity.
- The process benefits from high selectivity in each step to minimize by-products and facilitate purification.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the cyclopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include de-brominated thiophenes and modified cyclopropyl derivatives.
Scientific Research Applications
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the thiophene ring can participate in various binding interactions, influencing the activity of the target molecules. The cyclopropyl group can also affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of a thiophene ring, bromine atoms, and cyclopropane substituents differentiates it from other brominated heterocycles. Below is a comparative analysis with structurally related compounds:
Table 1: Key Properties of 3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene and Analogues
Reactivity and Electronic Effects
- Electron-Withdrawing Effects: The bromine atoms in the target compound enhance electrophilic substitution reactivity compared to non-halogenated thiophenes.
- Cross-Coupling Utility : Unlike 3-bromothiophene-2-carboxamide (which participates in Stille couplings due to its electron-deficient carboxamide group), the target compound’s bromomethyl-cyclopropyl group may favor Suzuki-Miyaura couplings with boronic acids .
- Stability: The cyclopropane ring’s strain could reduce thermal stability relative to linear-chain brominated compounds like 3-bromo-2-(bromomethyl)-1-propanol .
Biological Activity
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene is a novel compound within the thiophene family, notable for its unique structure featuring a bromine atom and a cyclopropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHBrS
- Molecular Weight : 310.05 g/mol
- CAS Number : 1478812-37-1
The presence of bromine and the cyclopropyl group significantly influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit various antimicrobial activities. For instance, studies have shown that compounds with brominated thiophene structures can inhibit the growth of certain bacteria and fungi. The specific biological activity of this compound against microbial strains remains to be fully characterized, but its structural similarities to known antimicrobial agents suggest potential efficacy.
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored in several studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays using cell lines such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) have shown promising results for thiophene-based compounds, indicating that this compound may also exhibit similar properties.
Table 1: Summary of Biological Activities of Thiophene Derivatives
Anti-inflammatory Effects
Thiophene derivatives are also investigated for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in various models. The specific effects of this compound on inflammatory pathways require further investigation but hold promise based on the activity of related compounds.
Case Studies and Research Findings
Recent studies have focused on structure-activity relationships (SAR) for thiophene derivatives, emphasizing the importance of substituents in modulating biological activity. Research has shown that introducing halogen atoms can enhance the potency of these compounds against specific targets.
In a comparative study involving various thiophene derivatives, it was found that brominated compounds often exhibited superior biological activities compared to their non-brominated counterparts. This suggests that the bromine atom in this compound may play a crucial role in its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
